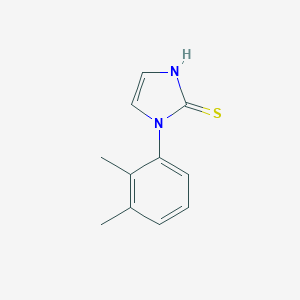

1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol

Description

Properties

IUPAC Name |

3-(2,3-dimethylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-4-3-5-10(9(8)2)13-7-6-12-11(13)14/h3-7H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQERDOPEWJNMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CNC2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406933 | |

| Record name | 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17452-16-3 | |

| Record name | 1-(2,3-Dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17452-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,3-Dimethylphenyl)-1H-imidazole-2-thiol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol, a substituted imidazole derivative of interest in medicinal chemistry and drug development. The document details a robust and efficient one-pot synthesis pathway, delving into the underlying reaction mechanism, and offering a step-by-step experimental protocol. Furthermore, it outlines the expected analytical and spectroscopic data for the characterization of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and study this and related heterocyclic compounds.

Introduction: The Significance of Imidazole-2-thiols

Imidazole-2-thiols and their derivatives are a class of heterocyclic compounds that have garnered significant attention in the scientific community due to their diverse pharmacological properties. These compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and sympathomimetic effects. The imidazole core is a key structural motif in many biologically active molecules and approved drugs. The incorporation of a thiol group at the 2-position of the imidazole ring often enhances or modifies the biological activity, making these compounds attractive scaffolds for drug discovery programs.

The target molecule of this guide, 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol, combines the imidazole-2-thiol core with a 2,3-dimethylphenyl substituent. This substitution pattern can influence the compound's lipophilicity, steric profile, and metabolic stability, potentially leading to unique pharmacological properties. This document serves as a practical resource for the synthesis and characterization of this specific derivative.

The Synthetic Pathway: A One-Pot Approach

The synthesis of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol can be efficiently achieved through a one-pot, three-component reaction. This method involves the condensation of 2,3-dimethylaniline, a suitable C2 synthon such as chloroacetaldehyde or its dimethyl acetal, and a thiocyanate salt, typically potassium thiocyanate (KSCN). This approach is advantageous due to its operational simplicity, reduced reaction time, and minimization of waste by avoiding the isolation of intermediates.

Reaction Scheme

Caption: General one-pot synthesis of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol.

Mechanistic Insights

The reaction proceeds through a series of well-defined steps, initiated by the formation of an N-aryl-2-aminoacetaldehyde intermediate. The causality behind the experimental choices lies in facilitating this multi-step sequence within a single reaction vessel.

-

Formation of the Amino Acetal/Aldehyde: In the presence of an acid catalyst, chloroacetaldehyde dimethyl acetal is hydrolyzed to the more reactive chloroacetaldehyde. This electrophilic aldehyde then reacts with the nucleophilic nitrogen of 2,3-dimethylaniline to form a Schiff base or an N-(2,3-dimethylphenyl)-2-chloroethanamine intermediate.

-

Nucleophilic Attack by Thiocyanate: The thiocyanate ion (SCN⁻), a potent nucleophile, displaces the chloride from the intermediate. The sulfur atom of the thiocyanate is the more nucleophilic center in this context.

-

Cyclization and Tautomerization: The resulting isothiocyanate intermediate undergoes an intramolecular cyclization. The nitrogen atom of the amino group attacks the electrophilic carbon of the isothiocyanate. Subsequent tautomerization of the resulting imidazole-2-thione affords the final product, 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol. It is important to note the thione-thiol tautomerism inherent to 2-mercaptoimidazoles.

Caption: Proposed reaction mechanism for the synthesis of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol.

Materials:

-

2,3-Dimethylaniline

-

Chloroacetaldehyde dimethyl acetal

-

Potassium thiocyanate (KSCN)

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Water (distilled or deionized)

-

Sodium bicarbonate

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dimethylaniline (1.0 eq.), chloroacetaldehyde dimethyl acetal (1.1 eq.), and ethanol (5 mL per mmol of aniline).

-

Slowly add concentrated hydrochloric acid (1.2 eq.) to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.

-

Allow the mixture to cool to approximately 50-60 °C.

-

Add potassium thiocyanate (1.5 eq.) in one portion.

-

Resume refluxing and continue heating for an additional 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.

-

Dry the crude product in a desiccator.

-

For purification, the crude solid can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Caption: Experimental workflow for the synthesis of the target compound.

Characterization of 1-(2,3-Dimethylphenyl)-1H-imidazole-2-thiol

The structure and purity of the synthesized 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol can be confirmed using various analytical and spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂S | |

| Molecular Weight | 204.29 g/mol | |

| CAS Number | 17452-16-3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,3-dimethylphenyl group, the two methyl groups attached to the aromatic ring, and the protons of the imidazole ring. The chemical shifts of the imidazole protons will be influenced by the electronic nature of the substituents. The NH proton of the thiol tautomer may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the 2,3-dimethylphenyl group and the imidazole ring. The C=S carbon of the thione tautomer is expected to have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching vibrations (if the thiol tautomer is present in significant amounts).

-

C-H stretching vibrations for the aromatic and methyl groups.

-

C=C and C=N stretching vibrations within the aromatic and imidazole rings.

-

A strong C=S stretching vibration for the thione tautomer.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol (204.29 g/mol ). The fragmentation pattern can provide further structural information.

Potential Applications and Future Directions

While specific applications for 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol are not extensively documented, the broader class of imidazole-2-thiol derivatives has shown promise in various therapeutic areas. These compounds have been investigated for their antimicrobial, anticancer, and anti-inflammatory activities. Further research on this specific derivative could explore its potential as a lead compound in these or other disease areas. The synthetic pathway described in this guide provides a reliable method for producing the compound for such biological evaluations.

Conclusion

This technical guide has outlined a comprehensive and practical approach to the synthesis of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol. The one-pot, three-component reaction is an efficient method for obtaining this target molecule. The provided mechanistic insights and detailed experimental protocol will be valuable to researchers in the field of synthetic and medicinal chemistry. The outlined characterization techniques will enable the verification of the structure and purity of the synthesized compound, facilitating further studies into its potential applications.

References

- Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(3), 356-362.

An In-depth Technical Guide to 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol (CAS: 17452-16-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol (CAS: 17452-16-3), a heterocyclic compound belonging to the pharmacologically significant class of imidazole-2-thiones. While direct research on this specific molecule is limited, this document synthesizes available data on its physicochemical properties and extrapolates potential biological activities and mechanisms of action from closely related analogues. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar compounds in areas such as oncology and infectious diseases. It details a plausible synthetic route, discusses potential mechanisms of action including enzyme inhibition, and provides hypothetical experimental protocols for its investigation.

Introduction and Overview

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1] The introduction of a thione group at the 2-position of the imidazole ring gives rise to the imidazole-2-thione scaffold, a class of compounds that has garnered considerable interest for its diverse biological activities.[2][3] These activities include potent antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[4][5] 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol, with its specific substitution pattern, represents an intriguing yet underexplored member of this family. This guide provides a detailed examination of its chemical characteristics and explores its potential as a lead compound in drug discovery, based on the established pharmacology of its structural congeners.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 17452-16-3 | PubChem[6] |

| Molecular Formula | C₁₁H₁₂N₂S | PubChem[6] |

| Molecular Weight | 204.29 g/mol | PubChem[7] |

| IUPAC Name | 1-(2,3-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione | PubChem[6] |

| SMILES | CC1=C(C(=CC=C1)N2C=CNC2=S)C | PubChem[6] |

| InChI Key | PQERDOPEWJNMPK-UHFFFAOYSA-N | PubChem[6] |

| Calculated XLogP3-AA | 2.8 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

| Rotatable Bond Count | 1 | PubChem[6] |

| Topological Polar Surface Area | 38.8 Ų | PubChem[6] |

Note: The properties listed above are computationally predicted and are provided for guidance. Experimental verification is recommended.

Synthesis and Characterization

While a specific, published synthesis protocol for 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol was not identified, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of 1-aryl-1H-imidazole-2-thiones. The general approach involves the condensation of an appropriately substituted aniline with a reagent that provides the C2-S unit of the imidazole ring.

Proposed Synthetic Workflow

A logical synthetic approach would involve the reaction of 2,3-dimethylaniline with a suitable reagent to form an isothiocyanate, followed by cyclization to yield the imidazole-2-thione core.

Caption: Proposed synthetic workflow for 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general methods for the synthesis of related compounds and requires optimization.

Step 1: Synthesis of 2,3-Dimethylphenyl Isothiocyanate

-

To a stirred solution of 2,3-dimethylaniline (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add thiophosgene (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3-dimethylphenyl isothiocyanate, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol

-

To a solution of 2,3-dimethylphenyl isothiocyanate (1.0 eq) in a protic solvent like ethanol, add aminoacetaldehyde dimethyl acetal (1.2 eq).

-

Heat the mixture to reflux and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon consumption of the starting material, cool the reaction mixture to room temperature.

-

Add an aqueous solution of a strong acid (e.g., 2M HCl) and continue to stir at room temperature for 1-2 hours to facilitate hydrolysis of the acetal and subsequent cyclization.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.

Potential Biological Activities and Mechanisms of Action

Direct biological studies on 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol are not currently available in the public domain. However, the extensive research on structurally similar imidazole-2-thione derivatives allows for the formulation of strong hypotheses regarding its potential therapeutic applications and mechanisms of action.

Anticancer and Anti-Metastatic Potential

Recent studies have highlighted the significant potential of imidazole-2-thione derivatives as anticancer agents with both cytotoxic and anti-metastatic properties.[2][3][8]

4.1.1. Proposed Mechanism: Inhibition of Matrix Metalloproteinases (MMPs)

A key mechanism implicated in the anticancer and anti-metastatic effects of this class of compounds is the inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[2][8] These enzymes play a crucial role in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.

Caption: Proposed mechanism of anti-metastatic action via MMP inhibition.

By inhibiting MMP-2 and MMP-9, 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol could potentially prevent the breakdown of the basement membrane, thereby impeding the spread of cancer cells to distant sites. This action, combined with direct cytotoxicity, makes it a candidate for development as a dual-action anticancer agent.

4.1.2. Other Potential Anticancer Mechanisms

-

Induction of Apoptosis: Imidazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[1] This often involves the modulation of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: The arrest of the cell cycle at specific checkpoints (e.g., G1 or G2/M phase) is another common mechanism by which anticancer agents exert their effects.[1][9] This prevents the uncontrolled proliferation of cancer cells.

-

Kinase Inhibition: Some imidazole-based compounds have been found to inhibit key signaling kinases involved in cancer progression, such as VEGFR-2 and B-Raf.[5][9]

Antimicrobial Potential

The imidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[10][11] Imidazole-2-thiol derivatives, in particular, have been investigated for their activity against a range of bacterial and fungal pathogens.

4.2.1. Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of imidazole derivatives is often attributed to their ability to disrupt essential cellular processes in pathogens.[10][11] A likely mechanism of action for 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol would involve:

-

Disruption of Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall, leading to loss of structural integrity and cell lysis.

-

Impairment of Cell Membrane Function: Alteration of the permeability and function of the microbial cell membrane, resulting in the leakage of essential intracellular components.

Caption: Potential workflow of antimicrobial action.

Future Directions and Research Recommendations

The information presented in this guide strongly suggests that 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol is a compound of significant interest for further investigation. The following are key recommendations for future research:

-

Chemical Synthesis and Characterization: An optimized and scalable synthetic route should be developed, and the compound should be fully characterized using modern analytical techniques.

-

In Vitro Biological Evaluation: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative activity. In parallel, its antimicrobial spectrum should be assessed against a range of clinically relevant bacteria and fungi.

-

Mechanism of Action Studies: Should the initial screenings prove promising, detailed mechanistic studies should be undertaken to validate the hypothesized inhibition of MMPs and other potential anticancer targets. For antimicrobial activity, studies on the effects on microbial cell wall and membrane integrity are warranted.

-

In Vivo Efficacy and Toxicity: Promising in vitro results should be followed by in vivo studies in appropriate animal models to evaluate the compound's efficacy and to assess its toxicological profile.

Conclusion

1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol is a largely uncharacterized compound belonging to the therapeutically relevant imidazole-2-thione class. Based on the extensive literature on its analogues, it holds considerable promise as a lead compound for the development of novel anticancer and antimicrobial agents. Its potential dual action as a cytotoxic and anti-metastatic agent is particularly noteworthy. This technical guide provides a solid foundation for initiating research into this intriguing molecule, from its synthesis to the exploration of its biological activities and underlying mechanisms of action.

References

-

Golcienė, B., Maciejewska, N., Kallingal, A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2607820. [Link][2][8]

-

PubMed. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. [Link]

-

El-Sayed, E.-S. H., & Atwa, E. E. M. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1649. [Link][5][9]

-

ResearchGate. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. [Link]

-

Dhawas, A. S., & Joshi, P. P. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B(3), 364-370. [Link]

-

Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link][4]

-

MDPI. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2012). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. International Journal of Organic Chemistry, 2, 222-231. [Link]

-

Rana, K., & Singh, R. (2023). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Chemistry & Biology Interface, 13(2), 114-142. [Link][1]

-

Al-Ostath, A. I., Al-Majid, A. M., El-Emam, A. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5406. [Link][10]

-

Dasappa, J. P., et al. (2016). Synthesis and pharmacological screening studies of some novel imidazo[2,1-b][2][3][9]thiadiazole. Der Pharma Chemica, 8(5), 178-190. [Link]

-

Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44349-44361. [Link]

-

Kumar, A., & Rajput, C. S. (2009). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 1(1), 169-175. [Link]

-

Chander, S., et al. (2021). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 13(15), 1429-1469. [Link]

-

Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-628. [Link][11]

-

Rambabu, R., Subbarao, J., & Kumar, P. P. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. International Journal of Pharmaceutical Sciences and Research, 6(4), 1761-1765. [Link]

-

ResearchGate. (n.d.). antimicrobial activity of imidazol-2-thiol derivatives represented by% inhabitation against different microbial species. [Link]

-

PubChem. (n.d.). 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol. [Link][6]

-

European Patent Office. (1986). Imidazole derivatives (EP 0062918 B1). [Link]

-

European Patent Office. (1987). Imidazole derivatives (EP 0227011 A2). [Link]

Sources

- 1. ijsred.com [ijsred.com]

- 2. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | C11H12N2S | CID 4961772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nano-ntp.com [nano-ntp.com]

A Technical Guide to the Predicted Spectral Characteristics of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol

Introduction

1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol is a heterocyclic compound of interest in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, providing a detailed fingerprint of the molecule's atomic and electronic structure.

This in-depth technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol. In the absence of publicly available experimental data for this specific molecule, this guide synthesizes information from established spectroscopic principles and data from structurally related compounds to offer a robust predictive analysis. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the expected spectral characteristics and the rationale behind them.

Molecular Structure and Tautomerism

The structure of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol features a 2,3-dimethylphenyl group attached to a 1H-imidazole-2-thiol ring. It is crucial to recognize that imidazole-2-thiol can exist in tautomeric equilibrium with its thione form, 1-(2,3-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione. The thione form is generally the major tautomer in the solid state and in solution. This guide will primarily focus on the spectral characteristics of the thione tautomer.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons of the dimethylphenyl ring, the imidazole ring protons, the methyl groups, and the N-H proton of the thione tautomer.

Rationale for Predictions:

The chemical shifts are influenced by the electron-donating or withdrawing nature of adjacent functional groups. The aromatic protons of the 2,3-dimethylphenyl ring are expected to appear in the typical aromatic region (δ 7.0-8.0 ppm). The chemical shifts of the methyl groups will be in the aliphatic region, likely around δ 2.0-2.5 ppm. The protons on the imidazole ring will have chemical shifts influenced by the adjacent nitrogen and sulfur atoms. The N-H proton of the thione tautomer is expected to be a broad singlet at a higher chemical shift, and its position can be concentration and temperature-dependent. The predicted chemical shifts are informed by data from similar structures, such as 2,3-dimethylaniline.[1][2][3]

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole H-4/H-5 | 7.0 - 7.5 | d, d |

| Aromatic H (dimethylphenyl) | 7.2 - 7.6 | m |

| N-H (thione) | 11.0 - 13.0 | br s |

| Methyl (2-position) | 2.1 - 2.4 | s |

| Methyl (3-position) | 2.0 - 2.3 | s |

Experimental Workflow for ¹H NMR Spectroscopy

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol.

Rationale for Predictions:

The chemical shift of the C=S carbon (thione) is expected to be significantly downfield, typically in the range of 160-190 ppm. The carbons of the imidazole ring will resonate at chemical shifts influenced by the heteroatoms. The aromatic carbons of the dimethylphenyl ring will appear in the 110-140 ppm range, with the carbons directly attached to the methyl groups and the imidazole ring showing distinct shifts. The methyl carbons will have signals in the aliphatic region (15-25 ppm). These predictions are based on general principles of ¹³C NMR and data for related heterocyclic compounds.[4][5][6][7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S (Thione) | 165 - 185 |

| Imidazole C-4/C-5 | 115 - 130 |

| Aromatic C (quaternary) | 130 - 140 |

| Aromatic C-H | 120 - 130 |

| Methyl Carbons | 15 - 25 |

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. The IR spectrum provides valuable information about the functional groups present.

Rationale for Predictions:

The IR spectrum of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol is expected to be dominated by the vibrations of the thione tautomer. A key absorption will be the N-H stretch, which is typically a broad band in the region of 3100-3400 cm⁻¹. The C=S stretching vibration is expected to appear in the range of 1050-1250 cm⁻¹. The spectrum will also show characteristic absorptions for the aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C=N and C=C stretching of the imidazole and phenyl rings (1400-1650 cm⁻¹), and various bending vibrations. These predictions are based on established IR correlation tables and data from similar imidazole-2-thiol derivatives.[9][10][11][12][13]

Table 3: Predicted Characteristic IR Absorptions for 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (thione) | 3100 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=N Stretch (imidazole) | 1550 - 1650 | Strong |

| C=C Stretch (aromatic/imidazole) | 1400 - 1600 | Medium to Strong |

| C=S Stretch (thione) | 1050 - 1250 | Medium to Strong |

Experimental Workflow for IR Spectroscopy

Caption: Workflow for acquiring an IR spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Rationale for Predictions:

In an electron ionization (EI) mass spectrum, 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol is expected to show a prominent molecular ion peak [M]⁺ at m/z corresponding to its molecular weight. The fragmentation pattern will likely involve the cleavage of the bond between the phenyl ring and the imidazole ring, leading to fragments corresponding to the dimethylphenyl cation and the imidazole-2-thiol cation. Further fragmentation of the imidazole-2-thiol ring could involve the loss of small molecules like HCN or CS. These predictions are based on the known fragmentation patterns of N-aryl substituted heterocyclic compounds.[14][15][16][17][18]

Table 4: Predicted Key Fragments in the Mass Spectrum of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol

| m/z | Proposed Fragment |

| [M]⁺ | Molecular Ion |

| [M - CH₃]⁺ | Loss of a methyl group |

| [C₈H₉]⁺ | Dimethylphenyl cation |

| [C₃H₃N₂S]⁺ | Imidazole-2-thiol cation |

Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion

This technical guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol. While experimental verification is essential, these predictions, grounded in established spectroscopic principles and comparative data, offer a valuable framework for the initial identification and characterization of this compound. The detailed workflows and rationale behind the expected spectral features aim to equip researchers with the necessary insights for their experimental design and data interpretation, thereby accelerating the research and development process.

References

-

MDPI. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Available from: [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link]

-

ACS Publications. Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Available from: [Link]

-

University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]

-

Indian Journal of Chemistry. Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Available from: [Link]

-

RSC Publishing. Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione). Available from: [Link]

-

SpectraBase. 1-(2-phenylethyl)-1H-imidazole-2-thiol - Optional[1H NMR] - Spectrum. Available from: [Link]

-

ACS Publications. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Nickel. Available from: [Link]

-

MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Available from: [Link]

-

ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Available from: [Link]

-

Semantic Scholar. The mass spectral fragmentation of 2‐aryl‐N, N′‐dimethyl‐1,3‐imidazolidines and 2‐aryl‐1‐3‐dioxolanes. Available from: [Link]

-

NIST WebBook. 2-Imidazolidinethione. Available from: [Link]

-

ResearchGate. CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Available from: [Link]

-

Ain Shams University. trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. Available from: [Link]

-

PMC - NIH. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Available from: [Link]

-

PubChem. 2,3-Dimethylaniline. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

Chem-Impex. 2,3-Dimethylaniline. Available from: [Link]

-

PubMed. Fragmentation and Skeletal Rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and Their Noncovalent Complexes With Cobalt Cation and Cyclodextrin Studied by Mass Spectrometry. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available from: [Link]

-

TÜBİTAK Academic Journals. ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Available from: [Link]

Sources

- 1. 2,3-Dimethylaniline(87-59-2) 1H NMR [m.chemicalbook.com]

- 2. 2,3-Dimethylaniline | 87-59-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-Imidazolidinethione [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. The mass spectral fragmentation of 2‐aryl‐N, N′‐dimethyl‐1,3‐imidazolidines and 2‐aryl‐1‐3‐dioxolanes | Semantic Scholar [semanticscholar.org]

- 15. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential applications of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of N-Aryl-Imidazole-2-Thiol Scaffolds

The imidazole ring is a fundamental heterocyclic motif present in numerous biologically active molecules, including essential amino acids like histidine, and is a cornerstone in the architecture of many pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with various biological targets.[1] When functionalized at the N-1 position with an aryl group and possessing a thiol or thione moiety at the C-2 position, these molecules, such as 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol, exhibit a wide spectrum of pharmacological activities.[3] These activities include but are not limited to anticancer, antimicrobial, and antiprotozoal properties.[3][4] The lipophilic 2,3-dimethylphenyl substituent in the target molecule is expected to influence its pharmacokinetic and pharmacodynamic profile.

A critical aspect of the chemistry of 2-mercaptoimidazoles is the existence of thione-thiol tautomerism. The equilibrium between the 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol and its tautomeric form, 3-(2,3-dimethylphenyl)-1H-imidazole-2-thione, is a key determinant of its reactivity and biological interactions. Spectroscopic evidence from related N-substituted imidazole-2-thiones suggests that the thione form is often predominant in the solid state and in solution.[5]

Proposed Synthesis of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol

Step 1: N-Arylation of Imidazole with 1-bromo-2,3-dimethylbenzene

The introduction of the 2,3-dimethylphenyl group at the N-1 position of the imidazole ring can be achieved through a copper-catalyzed Ullmann-type coupling reaction. This method is widely used for the N-arylation of imidazoles and offers good yields and functional group tolerance.[6]

Experimental Protocol:

-

To an oven-dried sealed tube, add Cu₂O (catalytic amount), 4,7-dimethoxy-1,10-phenanthroline (ligand), imidazole (1.2 equivalents), 1-bromo-2,3-dimethylbenzene (1.0 equivalent), and Cs₂CO₃ (1.4 equivalents).

-

Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add polyethylene glycol (PEG) as a solvent.

-

Seal the tube and heat the reaction mixture at 110 °C for 24 hours with vigorous stirring.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 1-(2,3-dimethylphenyl)-1H-imidazole.

Step 2: Thionation of 1-(2,3-dimethylphenyl)-1H-imidazole

The conversion of the C-2 position of the imidazole ring to a thiocarbonyl group can be achieved through a thionation reaction. A common and effective method for this transformation is the reaction with elemental sulfur in a suitable high-boiling solvent.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-(2,3-dimethylphenyl)-1H-imidazole in a high-boiling solvent such as N,N-dimethylformamide (DMF).

-

Add elemental sulfur (excess) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol.

Caption: Proposed two-step synthesis of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol is characterized by a central imidazole ring substituted with a 2,3-dimethylphenyl group at the N-1 position and a thiol/thione group at the C-2 position.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₁H₁₂N₂S | [7] |

| Molecular Weight | 204.29 g/mol | [8] |

| CAS Number | 17452-16-3 | [7] |

| IUPAC Name | 3-(2,3-dimethylphenyl)-1H-imidazole-2-thione | [7] |

| XLogP3-AA | 2.8 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Rotatable Bond Count | 1 | [7] |

Analytical and Spectroscopic Characterization

A comprehensive characterization of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the purity assessment and quantification of the title compound. Based on methods for similar imidazole derivatives, a C18 or C8 column would be suitable.[9][10]

Proposed HPLC Method:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically in the range of 210-320 nm for imidazole derivatives).

-

Column Temperature: Ambient or controlled (e.g., 25-30 °C).

Caption: General workflow for HPLC analysis of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol.

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule. Based on data from analogous N-aryl-imidazole-2-thiones, the following spectral features are anticipated.[3][11]

-

¹H NMR:

-

Singlets for the two methyl groups on the phenyl ring.

-

Multiplets in the aromatic region for the protons of the dimethylphenyl group and the imidazole ring.

-

A broad singlet for the N-H proton of the imidazole-2-thione, which is exchangeable with D₂O.

-

-

¹³C NMR:

IR spectroscopy provides information about the functional groups present in the molecule. Expected characteristic absorption bands for the thione tautomer include:[5]

-

N-H stretching vibration around 3100-3300 cm⁻¹.

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

C=N stretching vibration in the range of 1600-1650 cm⁻¹.

-

C=S stretching vibration around 1200-1300 cm⁻¹.

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For related imidazole-2-thiones, common fragmentation pathways involve the cleavage of the N-aryl bond and fragmentation of the imidazole ring.[5][12]

X-ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure, including the bond lengths, bond angles, and the predominant tautomeric form in the solid state. Obtaining suitable crystals is a prerequisite for this analysis.[13][14]

Potential Biological Activities and Applications in Drug Discovery

Imidazole derivatives are known to exhibit a wide array of biological activities.[2] The incorporation of a 2-thiol/thione moiety and an N-aryl substituent can modulate these activities.

-

Anticancer Activity: Many imidazole-2-thione derivatives have shown promising anticancer activity through various mechanisms, including the inhibition of kinases and interaction with DNA.[3]

-

Antimicrobial Activity: The imidazole scaffold is present in many antifungal and antibacterial agents. The title compound could be screened for its efficacy against a panel of pathogenic bacteria and fungi.[15]

-

Antiprotozoal Activity: Aryl-substituted imidazoles have been investigated as potential agents against parasitic diseases like leishmaniasis and Chagas disease.[4]

Caption: Workflow for the in vitro biological screening of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol.

Conclusion

1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol is a molecule of significant interest in medicinal chemistry due to its structural features that are commonly associated with diverse pharmacological activities. This technical guide has provided a comprehensive overview of its proposed synthesis, methods for its analytical and spectroscopic characterization, and its potential applications in drug discovery. While specific experimental data for this exact molecule is not extensively published, the information presented, based on closely related analogs, provides a solid foundation for researchers to synthesize, characterize, and evaluate this promising compound. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential.

References

- Mohamed, A. H., Alshammari, M. B., Aly, A. A., Sadek, K. U., Ahmad, A., Aziz, E. A., El-Yazbi, A. F., El-Agroudy, E. J., & Abdelaziz, M. E. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2321703.

- Tantawy, E. E. M., & El-Sheshtawy, H. S. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)

- Tantawy, E. E. M., & El-Sheshtawy, H. S. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

- Dhawas, A. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 641-645.

- Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 66(26), 9049–9057.

- McLean, G. W., Mukhija, S., & Marco, M. P. (1998). Development of a sensitive and quantitative analytical method for 1H-4-substituted imidazole histamine H3-receptor antagonists utilizing high-performance liquid chromatography and dabsyl derivatization.

-

NIST. (n.d.). 2-Imidazolidinethione. NIST Chemistry WebBook. Retrieved from [Link]

- Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44349–44361.

- El-Kimary, E. I., Khamis, E. F., & Belal, F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5931.

- Daraji, D. G., et al. (2018). Synthesis, In Vitro Biological Screening, and In Silico Computational Studies of Some Novel Imidazole‐2‐thiol Derivatives. ChemistrySelect, 3(45), 12764-12773.

- Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.

-

PubChem. (n.d.). 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol. Retrieved from [Link]

- Rojas-Linares, J., et al. (2019). In vitro evaluation of arylsubstituted imidazoles derivatives as antiprotozoal agents and docking studies on sterol 14α-demethylase (CYP51) from Trypanosoma cruzi, Leishmania infantum, and Trypanosoma brucei. Parasitology Research, 118(5), 1533–1548.

- Kudzma, L. V., & Turnbull, S. (1991). Expedient Synthesis of 4(5)-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole, the α2-Adrenergic Agonist Medetomidine. Synthesis, 1991(11), 1021–1022.

-

ResearchGate. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

- Al-Masoudi, N. A., et al. (2023). Synthesis, structural studies and computational evaluation of cyclophanes incorporating imidazole-2-selones. RSC Advances, 13(27), 18451-18459.

-

ResearchGate. (n.d.). FTIR spectra of imidazole, ZnImCP and S-ZnImCPs. Retrieved from [Link]

- Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(7), 2841-2847.

- Mohamed, Y. A., & Abbas, S. Y. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 57(3B), 565-573.

- Singh, R., et al. (2014). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 5(9), 3746-3751.

- Al-Ghorbani, M., et al. (2021).

- Fountain, K. J., et al. (2016). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.

- Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. In Materials Horizons: From Nature to Nanomaterials (pp. 135-227). Springer, Singapore.

- Kia, R., et al. (2009). 2-(2-Thienyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2769.

- Kumar, R., et al. (2016). Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. International Journal of Medical Research & Health Sciences, 5(8), 184-191.

- Brannon, J. M., et al. (2018). Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole.

- Al-Said, M. S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T... ACS Omega, 7(4), 3659–3673.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Elmahal, M. E., et al. (2020). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. Molecules, 25(18), 4212.

- Kaftory, M., & Yanover, D. (2010). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3134.

- Fun, H.-K., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.

- Havlicek, V., et al. (2002). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Journal of Mass Spectrometry, 37(7), 744–752.

Sources

- 1. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.technion.ac.il [cris.technion.ac.il]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. In vitro evaluation of arylsubstituted imidazoles derivatives as antiprotozoal agents and docking studies on sterol 14α-demethylase (CYP51) from Trypanosoma cruzi, Leishmania infantum, and Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | C11H12N2S | CID 4961772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Imidazole-2-Thiol Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The imidazole ring is a quintessential example of such a scaffold, forming the core of numerous natural products and clinically significant pharmaceuticals.[1][2][3] When functionalized with a thiol group at the 2-position, the resulting imidazole-2-thiol (or imidazole-2-thione) core offers a unique combination of electronic properties and hydrogen bonding capabilities, making its derivatives a fertile ground for the discovery of novel therapeutic agents.[4] This guide provides an in-depth exploration of the diverse biological activities of imidazole-2-thiol derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

The Chemical Biology of Imidazole-2-Thiol: A Foundation for Diverse Bioactivity

The imidazole-2-thiol scaffold is an electron-rich heterocyclic system. The thione group can engage in metal chelation and redox interactions, which may enable interference with multiple biological targets.[4] This inherent reactivity and structural versatility are central to the broad spectrum of pharmacological properties exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][5][6][7] The ability to readily functionalize the imidazole ring and the exocyclic sulfur atom allows for the fine-tuning of physicochemical properties and biological targeting.[8]

Anticancer Activity: Targeting Multiple Hallmarks of Malignancy

Imidazole-2-thiol derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy through a variety of mechanisms that target the complex biology of cancer.[9]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these derivatives exert their anticancer effects is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[9] For instance, certain S-substituted imidazole-2-thione derivatives have been shown to induce G1 cell cycle arrest and caspase-dependent apoptosis in lung, cervical, and colorectal cancer cells.[4][10] This is often accompanied by the accumulation of DNA damage markers like p-γH2AX, indicating that these compounds can create a level of cellular stress that is insurmountable for the cancer cells, leading to their demise.[4][10]

Inhibition of Key Cancer-Related Enzymes

The imidazole-2-thiol scaffold has proven to be an effective template for designing inhibitors of enzymes crucial for cancer progression.

-

Matrix Metalloproteinases (MMPs): Metastasis, the spread of cancer cells, is a major cause of cancer-related mortality and is heavily reliant on the activity of enzymes like MMP-2 and MMP-9, which degrade the extracellular matrix.[4] Specific imidazole-2-thione derivatives have demonstrated potent inhibition of MMP-2 and MMP-9 activity, thereby suppressing cancer cell migration and invasion in both 2D and 3D cell culture models.[4][10] This anti-metastatic property is a significant advantage, as it addresses a critical aspect of cancer progression that is often not effectively targeted by traditional chemotherapeutics.[4]

-

Topoisomerase II: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. Their inhibition can lead to DNA damage and cell death, making them a validated target for anticancer drugs. Certain imidazole-2-thiones, when hybridized with other scaffolds like acenaphthylenone, have been shown to act as dual DNA intercalators and topoisomerase II inhibitors, demonstrating potent anticancer activity.[11]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of imidazole-2-thiol derivatives is highly dependent on the nature and position of substituents on the imidazole ring and the thiol group. For example, in a series of S-substituted derivatives, the presence of specific aromatic moieties has been shown to be crucial for potent cytotoxicity against various cancer cell lines.[4] Similarly, for topoisomerase II inhibitors, the substitution pattern on the imidazole ring significantly influences their DNA intercalating and enzyme-inhibiting activities.[11]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative imidazole-2-thiol derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 24 | A-549 (Lung) | Submicromolar | G1 arrest, apoptosis, MMP-9 inhibition | [4][10] |

| HeLa (Cervical) | Submicromolar | G1 arrest, apoptosis, MMP-9 inhibition | [4][10] | |

| HCT-116 (Colorectal) | Submicromolar | G1 arrest, apoptosis, MMP-9 inhibition | [4][10] | |

| Compound 5h | MCF-7 (Breast) | More active than doxorubicin | DNA intercalation, Topoisomerase II inhibition | [11] |

| HepG2 (Liver) | Not specified | DNA intercalation, Topoisomerase II inhibition | [11] | |

| HCT-116 (Colorectal) | Not specified | DNA intercalation, Topoisomerase II inhibition | [11] |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Imidazole-2-thiol derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi.[12] The mechanism of their antimicrobial action is thought to involve the disruption of essential cellular processes, such as cell wall synthesis or DNA replication.[12]

Antibacterial and Antifungal Spectrum

Various synthesized imidazole-2-thiol derivatives have been screened for their in vitro antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Candida albicans and Aspergillus fumigatus.[13] Some of these compounds have shown moderate to excellent antimicrobial activity, comparable to standard reference drugs like ciprofloxacin.

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial efficacy of these derivatives is closely tied to their chemical structure. For instance, the introduction of specific substituted phenyl and pyrazolyl moieties at the C5 position of the imidazole-2-thiol ring has been shown to modulate the antimicrobial spectrum and potency.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in a wide range of diseases. Imidazole-2-thiol derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.[14][15]

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[14] Novel imidazolidinone derivatives, which are structurally related to imidazole-2-thiols, have been designed and evaluated as selective COX-2 inhibitors.[14] Molecular docking studies have revealed that these compounds can bind effectively to the active site of the COX-2 enzyme, with interactions stabilized by both hydrophobic and hydrophilic residues.[14]

In Vitro Evaluation of Anti-inflammatory Potential

The anti-inflammatory activity of these compounds is often assessed using in vitro assays such as the inhibition of protein denaturation, as protein denaturation is a hallmark of inflammation.[16][17][18][19]

Experimental Protocols: A Practical Guide

To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for the synthesis of a representative imidazole-2-thiol derivative and a key in vitro assay for evaluating its anticancer activity.

Synthesis of a Representative Imidazole-2-Thiol Derivative

This protocol is based on the Markwald synthesis, a common method for preparing 2-mercaptoimidazoles.[3][20]

Objective: To synthesize a 4,5-disubstituted-imidazole-2-thiol.

Materials:

-

An appropriate α-amino ketone or α-amino aldehyde

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, filtration apparatus)

Procedure:

-

Dissolve the α-amino ketone/aldehyde (1 equivalent) in a mixture of ethanol and water.

-

Add potassium thiocyanate (1.1 equivalents) to the solution and stir until dissolved.

-

Slowly add glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified imidazole-2-thiol derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[21]

Objective: To determine the cytotoxic effect of an imidazole-2-thiol derivative on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A-549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Imidazole-2-thiol derivative (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the imidazole-2-thiol derivative in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for 48-72 hours in the CO2 incubator.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Science: Diagrams and Workflows

Signaling Pathway: Inhibition of MMP-Mediated Metastasis

Caption: A typical workflow for the discovery and development of imidazole-2-thiol derivatives as therapeutic agents.

Conclusion and Future Directions

The imidazole-2-thiol scaffold represents a remarkably versatile platform for the development of novel therapeutic agents with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with the potential for straightforward chemical modification, underscores their continued importance in medicinal chemistry. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties through rational drug design, and exploring their potential in combination therapies to combat complex diseases like cancer and drug-resistant infections. The insights and methodologies presented in this guide are intended to empower researchers to further unlock the therapeutic potential of this privileged heterocyclic system.

References

-

Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 642-646. [Link]

-

Osman, N., Soltan, M. K., Rezq, S., & Abdelkhalek, A. S. (2023). Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking, and anti-inflammatory activity. ResearchGate. [Link]

-

(2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. National Center for Biotechnology Information. [Link]

-

(2025). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. PubMed. [Link]

-

(n.d.). Screening methods for Antinflammatory drugs slide share. SlideShare. [Link]

-

(2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Heliyon, 10(16), e34135. [Link]

-

Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research and Reports in Immunology, 8(1), 1-14. [Link]

-

Al-Ostath, A. I., El-Sabbagh, O. I., Al-Wabli, R. I., Al-Ghorbani, M., & Al-Salahi, R. (2023). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Scientific Reports, 13(1), 18882. [Link]

-

Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228. [Link]

-

(n.d.). Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. [Link]

-

Khan, K. M., Saad, S. M., Shaikh, A. J., Al-Ameri, S. S., Al-Harrasi, A., & Taha, Z. K. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44349-44361. [Link]

-

Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

-

(n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Bondock, S., & Fadaly, W. (2011). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Open Journal of Organic Polymer Materials, 1(3), 59-69. [Link]

-

González-Bello, C. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceuticals, 15(11), 1361. [Link]

-

(n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Cancer Research. [Link]

-

Davis, C. T., La-Vague, M. L., Nafziger, A. J., Horsman, M. D., Zimmerman, M. C., & Wilson, G. S. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17293-17304. [Link]

-

Tenover, F. C. (2021). Antimicrobial Susceptibility Testing. StatPearls. [Link]

-

(2011). A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 3(6), 49-66. [Link]

-

(n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. [Link]

- Clare, P. M., & Zysk, J. R. (2006). Method of making imidazole-2-thiones. U.S.

-

Chen, J., Wang, J., Lin, L., He, L., Wu, Y., Zhang, M., ... & Zhu, X. (2013). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Marine drugs, 11(8), 2736–2751. [Link]

-

(2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. ResearchGate. [Link]

-

(n.d.). Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. [Link]

-

Gali, A., Mohammed, I. R., Abdulabbas, A., & Abbas, R. F. (2018). antimicrobial activity of imidazol-2-thiol derivatives represented by% inhabitation against different microbial species. ResearchGate. [Link]

-

Chen, Y. L., Chen, Y. H., & Chen, Y. L. (2018). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules, 23(10), 2461. [Link]

-

Khan, K. M., Saad, S. M., Shaikh, A. J., Al-Ameri, S. S., Al-Harrasi, A., & Taha, Z. K. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44349-44361. [Link]

-

Dhawas, A. K., Thakare, S. S., Thakare, N. R., & Theng, A. D. (2014). Synthesis of novel imidazole-2-thiol derivatives and evaluation of their antimicrobial efficacy. Rasayan Journal of Chemistry, 7(3), 241-245. [Link]

-

Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1(7), 253-260. [Link]

-

(2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Scientific Research and Engineering Development, 9(1). [Link]

-

(2025). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. International Journal of Research in Pharmaceutical Sciences and Technology. [Link]

-

Gali, A., Mohammed, I. R., Abdulabbas, A., & Abbas, R. F. (2018). antimicrobial activity of imidazol-2-thiol derivatives represented by% inhabitation against different microbial species. ResearchGate. [Link]

-

Al-Majid, A. M., Barakat, A., Al-Otaibi, A. M., & Al-Najjar, H. J. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(15), 5708. [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Imidazoles as potential anticancer agents. Anti-cancer agents in medicinal chemistry, 15(8), 933–953. [Link]

-

Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link]

-

Asadi, M., & Zarei, M. (2020). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Pharmaceutical and Biomedical Research, 6(2), 125-133. [Link]

-

(2018). A review: Imidazole synthesis and its biological activities. Journal of Chemical and Pharmaceutical Research, 10(7), 12-25. [Link]

-

(2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Chemical Sciences. [Link]

-